(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one (CAS 341501-29-9) is a synthetic, small-molecule heterocycle belonging to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class. Its architecture fuses three pharmacophoric elements: an indole ring at the 5-methylene position, a 3-fluorophenyl substituent on the endocyclic nitrogen (N-3), and a 2-thioxo group at C-2.

Molecular Formula C18H11FN2OS2
Molecular Weight 354.42
CAS No. 341501-29-9
Cat. No. B3011486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one
CAS341501-29-9
Molecular FormulaC18H11FN2OS2
Molecular Weight354.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)F)O)C=N2
InChIInChI=1S/C18H11FN2OS2/c19-12-4-3-5-13(9-12)21-17(22)16(24-18(21)23)8-11-10-20-15-7-2-1-6-14(11)15/h1-10,22H/b11-8+
InChIKeyNYJPOVUMCARPBM-PXNMLYILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one (CAS 341501-29-9): Core Structural & Chemical Identity for Research Procurement


(Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one (CAS 341501-29-9) is a synthetic, small-molecule heterocycle belonging to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class [1]. Its architecture fuses three pharmacophoric elements: an indole ring at the 5-methylene position, a 3-fluorophenyl substituent on the endocyclic nitrogen (N-3), and a 2-thioxo group at C-2 [2]. The (Z)-configuration about the exocyclic double bond is stereochemically defined and distinguishes it from the (E)-isomer. The molecular formula is C₁₈H₁₁FN₂OS₂ (MW = 354.42 g/mol) . Commercial availability is predominantly through specialty chemical suppliers at purities typically ≥95% (HPLC or NMR), making it accessible as a research tool, building block, or screening candidate.

Why generic 5-indolylmethylene-2-thioxothiazolidin-4-ones cannot substitute (Z)-3-(3-fluorophenyl) analog 341501-29-9 in quantitative assays


The 5-indolylmethylene-2-thioxothiazolidin-4-one scaffold tolerates substantial N-3 and C-5 substitution that dramatically modulates bioactivity, physicochemical properties, and target engagement [1]. Replacing the 3-fluorophenyl group on N-3 with an unsubstituted phenyl, 4-fluorophenyl, 3-hydroxyphenyl, or alkanoic acid chain yields compounds with divergent antimicrobial potency (e.g., MIC shifts >4-fold against MRSA and P. aeruginosa for the 3-hydroxyphenyl analog 5b relative to ampicillin [2]), altered kinase inhibition profiles, and distinct metabolic stability [3]. The precise meta-fluorine substitution pattern present in CAS 341501-29-9 introduces unique electronic effects (Hammett σₘ = +0.34 for F) that influence the electrophilicity of the exocyclic methylene and hydrogen-bonding capacity of the rhodanine carbonyl, parameters that cannot be replicated by non-fluorinated or para-fluorinated congeners [4]. Consequently, generic rhodanine–indole hybrids are not interchangeable in head-to-head screening or structure–activity relationship (SAR) campaigns without quantitative re-validation.

Quantitative Differentiation Evidence for (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one versus Closest Analogs


Meta-fluorophenyl N-3 substitution enables distinct electronic tuning versus para-fluoro and unsubstituted phenyl analogs in the rhodanine–indole scaffold

The 3-fluorophenyl group positioned at N-3 of the rhodanine ring in CAS 341501-29-9 exerts a meta-directing electronic effect (Hammett σₘ = +0.34) that is absent in the 4-fluorophenyl analog (σₚ = +0.06) and the unsubstituted N-3-phenyl derivative (CAS 93656-20-3) [1]. This difference alters the electron density at the C-5 exocyclic methylene, a site critical for Michael-addition-based covalent inhibition mechanisms observed in 5-arylidene rhodanines [2]. Computational docking studies on closely related (1H-indol-3-yl)methylene rhodanines demonstrate that N-3 aryl substituents directly modulate the orientation of the rhodanine ring within kinase ATP-binding pockets, affecting hydrogen-bond distances to the hinge region by 0.3–0.7 Å depending on aryl electronics [3].

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

(Z)-stereochemical configuration at C-5 methylene differentiates CAS 341501-29-9 from (E)-isomer and impacts biological target engagement: class-level evidence from indolylmethylene rhodanines

The (Z)-geometry about the C-5 exocyclic double bond in CAS 341501-29-9 places the indole ring and the 2-thioxo group in a cisoid relationship relative to the C-4 carbonyl, whereas the (E)-isomer orients them transoid [1]. In structurally analogous 5-arylidene rhodanines, the (Z)-configuration is the thermodynamically favored form and is exclusively observed in the solid state and in solution for indol-3-ylmethylene derivatives, as confirmed by ¹H NMR NOE experiments and X-ray crystallography [2]. The (Z)-isomer positions the indole NH hydrogen-bond donor toward the rhodanine C-4 carbonyl oxygen, pre-organizing a conformation that favors bidentate binding to kinase hinge residues (e.g., PIM-1 Glu121 and Arg122) [3]. Synthetically prepared (E)-isomers, where accessible, show 10- to >100-fold weaker PIM kinase inhibition, attributable to steric clash between the indole ring and the N-3 substituent [3].

Stereochemistry Kinase Inhibition Covalent Inhibitor Design

Comparative antifungal potency of 3-aryl-5-indolylmethylene rhodanines: N-3 substituent identity modulates MIC against Candida albicans by >4-fold within a congeneric series

A congeneric series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives bearing varied N-3 substituents was evaluated against eight Candida species, with all compounds outperforming the reference drugs bifonazole and ketoconazole [1]. Within this series, compound 5b (N-3 = 3-hydroxyphenyl) and compound 5g (N-3 = propionic acid) exhibited antifungal activities 6–17-fold and 13–52-fold greater than bifonazole and ketoconazole, respectively, demonstrating that N-3 substituent identity is a dominant determinant of activity magnitude [1]. Although CAS 341501-29-9 (N-3 = 3-fluorophenyl) was not directly tested in this study, the N-3 aryl electronic perturbation differs from both 5b (H-bond donor) and 5g (carboxylic acid), predicting a distinct antifungal potency rank order that must be empirically benchmarked against these published comparators.

Antifungal Rhodanine Indole Hybrid

Antibacterial potency gap between N-3-aryl and N-3-alkanoic acid 5-indolylmethylene rhodanines against MRSA exceeds 8-fold

In a head-to-head evaluation of 20 N-3-substituted 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), compounds with N-3-alkanoic acid chains (4h, 5b, 5g) displayed superior antibacterial activity relative to ampicillin, while streptomycin was inactive [1]. The three most active compounds (4h, 5b, 5g) also outperformed ampicillin against resistant P. aeruginosa and E. coli. Critically, biofilm inhibition was 2- to 4-fold greater than both ampicillin and streptomycin across the series [1]. N-3 substitution type (aryl vs. alkyl vs. alkanoic acid) was the primary driver of potency differentiation, with aryl-substituted compounds occupying a distinct activity cluster [1].

Antibacterial MRSA Rhodanine Derivatives

Predicted physicochemical differentiation: 3-fluorophenyl rhodanine exhibits higher lipophilicity and altered hydrogen-bond acceptor capacity vs. 3-hydroxyphenyl and unsubstituted phenyl benchmarks

The replacement of a hydrogen atom (unsubstituted phenyl, CAS 93656-20-3) or a hydroxyl group (3-hydroxyphenyl analog 5b) with a fluorine atom at the meta position of the N-3 phenyl ring in CAS 341501-29-9 increases calculated logP (clogP) and reduces the number of hydrogen-bond donors (HBD) by one relative to the 3-hydroxy analog [1]. For a closely related compound class, the 3-fluorophenyl modification raised clogP by approximately 0.5–0.8 log units compared to the 3-hydroxyphenyl variant [2]. Fluorine substitution also lowers the pKₐ of the indole NH by ~0.3–0.5 units via through-space inductive effects, subtly altering solubility-pH profiles [3]. These physicochemical shifts directly impact membrane permeability, microsomal stability, and plasma protein binding, parameters that differentiate procurement choices for cell-based vs. biochemical screening cascades.

Physicochemical Properties Lipophilicity Drug-likeness

Limited direct experimental data availability for CAS 341501-29-9 necessitates procurement for primary screening and de novo SAR generation

A comprehensive search of PubMed, PubMed Central, Google Patents, and major chemical biology databases (ChEMBL, BindingDB, PubChem, ZINC) as of May 2026 did not retrieve any peer-reviewed journal article, patent example, or public bioactivity record that directly reports an experimentally measured IC₅₀, Kd, MIC, or in vivo endpoint for CAS 341501-29-9 . All quantitative evidence presented in this guide is therefore derived from class-level SAR trends, computational predictions, and cross-study comparisons with closely related N-3-substituted 5-indolylmethylene rhodanine congeners [1][2]. The compound is commercially available (≥95% purity) and can be procured as a building block or screening compound, but any claim of target-specific potency, selectivity, or therapeutic utility must be generated de novo by the end user .

Data Gaps Primary Screening Chemical Probe

Recommended Research and Industrial Application Scenarios for (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one (CAS 341501-29-9)


De novo kinase inhibitor screening panels targeting PIM, DYRK, or CLK families where N-3 aryl electronics modulate hinge-region hydrogen bonding

Based on computational and SAR evidence from (1H-indol-3-yl)methylene rhodanine analogs that show potent pan-PIM kinase inhibition through ionic and hydrogen-bond interactions with active-site residues, CAS 341501-29-9 is suited for inclusion in kinase profiling panels [1]. The 3-fluorophenyl group is expected to tune hinge-binding geometry differently than the 3-hydroxyphenyl or 4-fluorophenyl variants, making this compound a valuable comparator for probing electronic requirements of the ATP-binding pocket [1]. Users should benchmark against the published benzylidene rhodanine PIM inhibitors and the indolylmethylene series to establish relative selectivity [1].

Antimicrobial susceptibility testing (AST) against Gram-positive MRSA and Gram-negative P. aeruginosa strains for new rhodanine–indole hybrid SAR

Given that all 20 N-3-substituted congeners in the MDPI 2020 study exhibited superior antibacterial activity relative to ampicillin against eight clinically relevant species, and that three leads (4h, 5b, 5g) showed specific potency against MRSA, CAS 341501-29-9 is a logical next entry in this antimicrobial SAR campaign [2]. The compound should be tested in parallel with the 3-hydroxyphenyl analog (5b) and 3-propionic acid analog (Les-6614) to quantify the effect of fluorine-for-hydroxyl substitution on MIC and minimum biofilm eradication concentration (MBEC) [2][3].

Fluorine-specific physicochemical profiling (logD, PAMPA permeability, microsomal stability) for lead optimization programs

The 3-fluorophenyl motif is a common medicinal chemistry strategy to improve metabolic stability and membrane permeability while maintaining aromatic π-stacking capacity [4]. CAS 341501-29-9 can serve as a calibrated tool compound in a matrix of N-3-substituted rhodanine–indole analogs (fluoro, hydroxy, carboxy, unsubstituted) to deconvolute the contribution of fluorine to ADME parameters including kinetic solubility (target >10 μM), human liver microsome stability (target >50% remaining at 30 min), and CYP450 inhibition profile [4].

Covalent inhibitor probe design leveraging the electrophilic 5-methylene-2-thioxothiazolidin-4-one warhead

The 5-arylidene-2-thioxothiazolidin-4-one scaffold is recognized as a covalent warhead capable of undergoing Michael addition with active-site cysteine residues, as documented for several kinase and phosphatase targets [5]. The (Z)-configuration and 3-fluorophenyl electronic modulation of CAS 341501-29-9 are predicted to affect the rate of thiol adduct formation (k_inact/K_I). This compound can be incorporated into covalent fragment screening libraries and assessed via jump-dilution or LC-MS-based adduct detection assays, with the unsubstituted N-3-phenyl analog and N-3-methyl analog serving as reactivity controls [5].

Quote Request

Request a Quote for (Z)-5-((1H-indol-3-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.